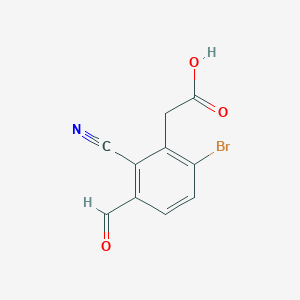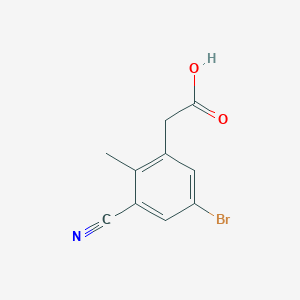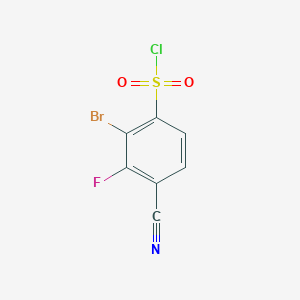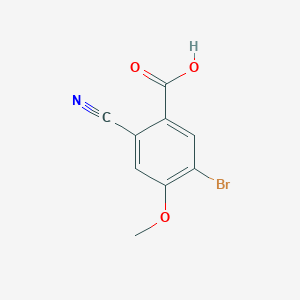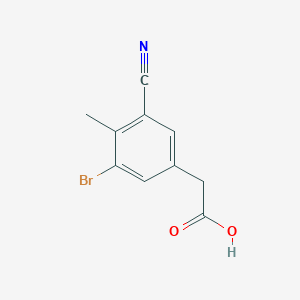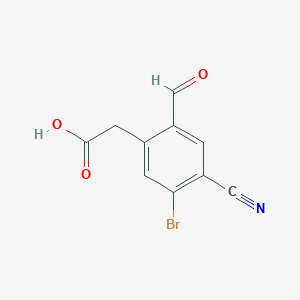
3-Bromo-5-cyano-2-nitrophenylacetic acid
Übersicht
Beschreibung
3-Bromo-5-cyano-2-nitrophenylacetic acid (3-BrCNPA) is an organic compound that has been studied extensively in the scientific community. It is a synthetic compound that is used in a variety of lab experiments, and it has numerous applications in research.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyano-2-nitrophenylacetic acid is used as a reagent in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in the synthesis of various organic compounds. In addition, 3-Bromo-5-cyano-2-nitrophenylacetic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyano-2-nitrophenylacetic acid is not completely understood. It is believed that the compound acts as an inhibitor of enzymes and proteins. It is thought to bind to the active site of enzymes and proteins, blocking their activity. This inhibition of enzyme and protein activity can lead to a variety of effects in the body, including changes in metabolism, cell signaling, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-2-nitrophenylacetic acid have been studied extensively. The compound has been shown to inhibit the activity of enzymes and proteins involved in metabolic pathways, cell signaling, and gene expression. It has also been shown to affect the growth and development of cells, as well as the production of hormones. In addition, 3-Bromo-5-cyano-2-nitrophenylacetic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-cyano-2-nitrophenylacetic acid in lab experiments is that it is a relatively inexpensive and easy to use reagent. It is also easy to obtain and store, and it has a wide range of applications in research. The main limitation of using 3-Bromo-5-cyano-2-nitrophenylacetic acid in lab experiments is that it can cause adverse side effects in humans, such as skin irritation, eye irritation, and respiratory irritation. In addition, it can be toxic if ingested in large amounts.
Zukünftige Richtungen
Future research on 3-Bromo-5-cyano-2-nitrophenylacetic acid should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, research should focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development. Finally, research should focus on understanding the toxicity of 3-Bromo-5-cyano-2-nitrophenylacetic acid and developing methods to reduce its toxicity.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(4-11)1-6(3-8(13)14)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRRABNBASYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-2-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




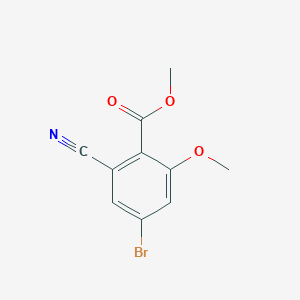

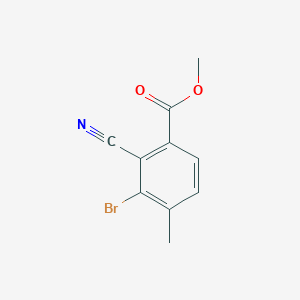
methylamine](/img/structure/B1414124.png)


